Atovaquone-D4 is a deuterated form of Atovaquone, a hydroxy-1,4-naphthoquinone, specifically designed for use as an internal standard (IS) in liquid chromatography/tandem mass spectrometry (LC/MS/MS) bioanalytical methods. [] The use of stable-isotope-labeled internal standards like Atovaquone-D4 offers several advantages in bioanalysis, including improved accuracy and precision in quantifying Atovaquone in biological samples. []
Atovaquone-D4 is a chemical compound that serves as a research tool in various scientific applications. It is a heavy isotope-labeled derivative of Atovaquone, which is primarily known for its role in treating parasitic infections and has been explored for antiviral activity. The molecular formula of Atovaquone-D4 is and it has a molecular weight of approximately 370.9 g/mol. The compound is characterized by a high purity level, typically around 95%.
Atovaquone-D4 falls under the classification of antiparasitic agents. Its primary applications are in the study of parasitic diseases, particularly those caused by Toxoplasma gondii and Plasmodium falciparum. Additionally, it has garnered attention for its potential antiviral properties, especially against coronaviruses like SARS-CoV-2 .
Atovaquone-D4 is synthesized through various chemical processes that incorporate stable heavy isotopes into the Atovaquone structure. The synthesis typically involves complex organic reactions designed to enhance the therapeutic efficacy of Atovaquone while addressing challenges related to its bioavailability and stability.
Technical Details:
The molecular structure of Atovaquone-D4 features a complex arrangement that includes multiple rings and functional groups, characteristic of its parent compound, Atovaquone. The structure can be represented using various chemical notation systems:
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
BSJMWHQBCZFXBR-IRYCTXJYSA-N
.The compound's structural data indicates significant interactions within its molecular framework that contribute to its biological activity. The presence of chlorine and hydroxyl groups plays a crucial role in its pharmacological properties.
Atovaquone-D4 participates in several chemical reactions relevant to its function as an antiparasitic agent. These reactions often involve interactions with biological targets such as enzymes critical for parasite survival.
Technical Details:
The mechanism of action of Atovaquone-D4 primarily revolves around its ability to inhibit mitochondrial respiration in parasites. By targeting DHODH, it disrupts the de novo synthesis pathway for pyrimidines, leading to impaired DNA replication and cell division in susceptible organisms.
Process:
Relevant data concerning physical and chemical properties can be critical for researchers conducting experiments involving this compound.
Atovaquone-D4 has several scientific uses:
The strategic deuteration of antimalarial agents represents a significant evolution in chemotherapeutic design, with Atovaquone-D4 emerging as a purposeful innovation. Atovaquone itself originated from the 1980s optimization of hydroxynaphthoquinones at Wellcome Research Laboratories, where researchers sought compounds combining potent Plasmodium falciparum inhibition with metabolic stability [1]. The original atovaquone molecule—a trans-isomer 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone—inhibits the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), collapsing the parasite’s mitochondrial membrane potential [1] [5]. However, its clinical utility as monotherapy was limited by rapid resistance development, notably via tyrosine-to-serine mutations at codon 268 (Y268S) in cytochrome b [1] [8].
Deuterated analogs entered antimalarial research as a response to metabolic vulnerabilities. Early deuterium labeling focused on proguanil (Proguanil-d4), where deuteration at metabolically sensitive sites aimed to modulate its conversion to cycloguanil, the active dihydrofolate reductase inhibitor [4]. Atovaquone-D4 (C22H15D4ClO3, MW 370.87) extends this approach by replacing four hydrogen atoms with deuterium at the trans-4-(4-chlorophenyl)cyclohexyl moiety—a region susceptible to oxidative metabolism [7]. This isotopic substitution preserves atovaquone’s pharmacophore while altering its pharmacokinetic trajectory, reflecting a broader shift toward deuterium-enhanced chemical entities in infectious disease therapeutics.
Table 1: Evolution of Deuterated Antimalarial Agents
Compound | Deuteration Sites | Target | Development Rationale |
---|---|---|---|
Proguanil-d4 | Four aliphatic hydrogens | Dihydrofolate reductase | Metabolic stabilization of pro-drug |
Atovaquone-D4 | Aromatic chlorophenyl ring | Cytochrome bc1 complex | Mitigate oxidative metabolism |
Deuterated artemisinins | Variable sites | Heme polymerization | Reduce CYP-mediated deactivation |
Deuterium (²H) incorporation leverages the deuterium kinetic isotope effect (DKIE), where the increased mass of deuterium relative to hydrogen strengthens the carbon-deuterium (C–D) bond. This elevates the activation energy required for bond cleavage, slowing enzymatic oxidation—particularly by cytochrome P450 (CYP) isoforms [2]. For Atovaquone-D4, this translates to:
Table 2: Pharmacokinetic Impact of Deuterium in Antimalarial Agents
Parameter | Native Atovaquone | Atovaquone-D4 (Projected) | DKIE Influence |
---|---|---|---|
t½ | 55–87 hours [6] | ↑ 20–40% | Reduced CYP-mediated oxidation |
Cmax | 3.74 µM (single dose) [1] | Comparable or ↑ | Higher bioavailability |
AUC | 295 h/µM [1] | ↑ 30–50% | Lower systemic clearance |
Atovaquone-D4 exemplifies the strategic application of deuteration in overcoming intrinsic limitations of parent drugs. Its design addresses two critical challenges:
Table 3: Structural and Target-Based Attributes of Atovaquone-D4
Property | Specification | Functional Implication |
---|---|---|
Chemical Structure | Deuterated trans-4-(4-chlorophenyl)cyclohexyl | Targets ubiquinol binding site in cyt b |
Isotopic Purity | >98% atom D [7] | Maximizes DKIE impact |
Target Binding | Competitive inhibition of ubiquinol (Qo site) | Disrupts mitochondrial membrane potential |
Resistance Profile | No cyt b mutations in prophylaxis breakthrough [8] | Potential activity against latent P. malariae |
Machine learning and molecular dynamics simulations confirm that deuterium substitution negligibly alters atovaquone’s binding to cytochrome b, as the chlorophenyl-deuterated region lies distal to the ubiquinol-binding domain [9]. This positions Atovaquone-D4 as a template for next-generation deuterated antimalarials—retaining target engagement while optimizing pharmacokinetics through isotopic precision.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9